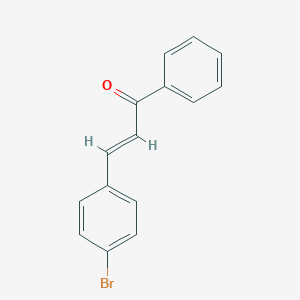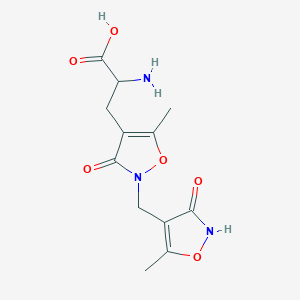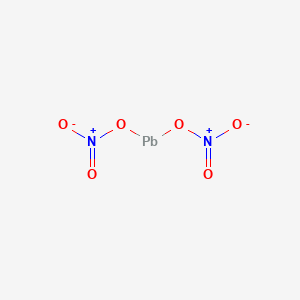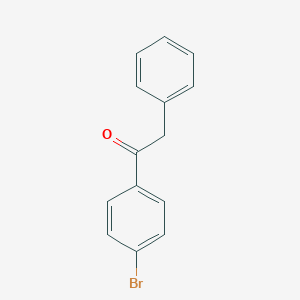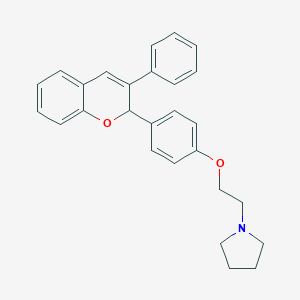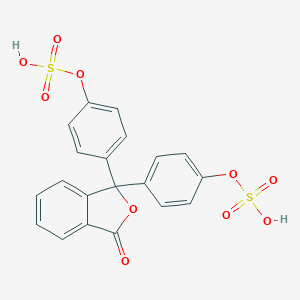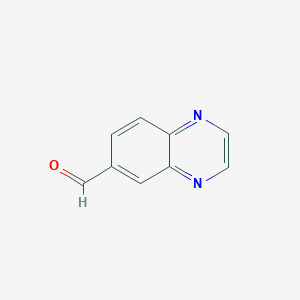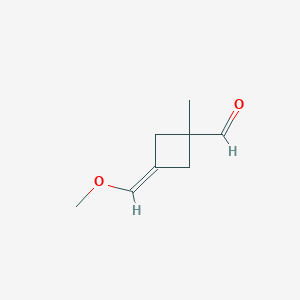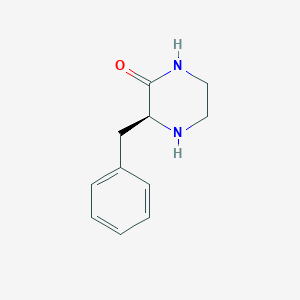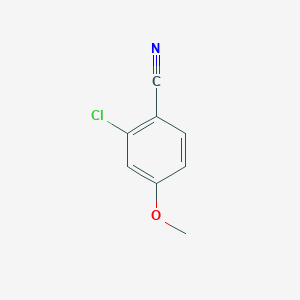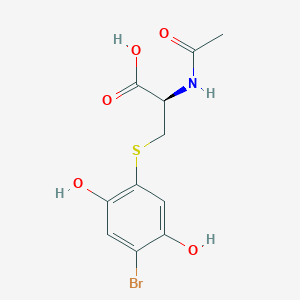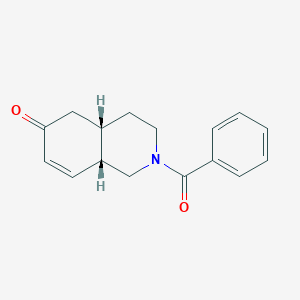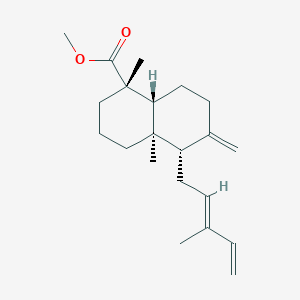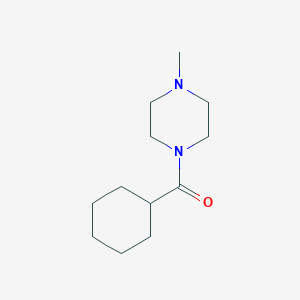
Isobutyryl-L-carnitine
Vue d'ensemble
Description
L’isobutyryl-L-carnitine est un dérivé de la L-carnitine, un composé qui joue un rôle crucial dans le métabolisme des acides gras. Il se forme lorsqu’un groupe acyle est transféré du coenzyme A à une molécule de L-carnitine. Ce composé est impliqué dans le métabolisme des acides aminés à chaîne ramifiée et des acides gras, et il est un produit des acyl-CoA déshydrogénases, un groupe d’enzymes mitochondriales .
Applications De Recherche Scientifique
Isobutyryl-L-carnitine has several applications in scientific research:
Mécanisme D'action
L’isobutyryl-L-carnitine exerce ses effets en participant au transport des acides gras dans les mitochondries pour la β-oxydation. Elle agit comme une molécule porteuse, facilitant le transfert des groupes acyles du coenzyme A à la L-carnitine, qui transporte ensuite les acides gras dans la matrice mitochondriale. Ce processus est crucial pour la production d’énergie dans les cellules .
Cibles moléculaires et voies :
Transporteur de cations organiques 1 (OCT1) : L’this compound est un substrat de l’OCT1, qui assure son transport à travers les membranes cellulaires.
Voie de la β-oxydation : Elle est impliquée dans la β-oxydation des acides gras, une voie métabolique essentielle à la production d’énergie.
Composés similaires :
Butyrylcarnitine : Structure similaire mais diffère par le groupe acyle attaché à la L-carnitine.
Glutarylcarnitine : Une autre acylcarnitine avec un groupe acyle différent.
Hexanoyl-L-carnitine : Contient une chaîne acyle plus longue par rapport à l’this compound.
Unicité : L’this compound est unique en raison de son rôle spécifique dans le métabolisme des acides aminés à chaîne ramifiée et de son implication dans le diagnostic de la déficience en isobutyryl-CoA déshydrogénase. Ses interactions spécifiques avec l’OCT1 la distinguent également des autres acylcarnitines .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L’isobutyryl-L-carnitine peut être synthétisé par réaction du chlorure d’isobutyryle avec la L-carnitine en présence d’une base. La réaction a généralement lieu dans un solvant organique tel que le méthanol ou l’éthanol, et le produit est purifié à l’aide de techniques telles que la chromatographie liquide haute performance (CLHP) .
Méthodes de production industrielle : Dans les milieux industriels, la production d’this compound implique une synthèse à grande échelle utilisant des méthodes similaires à celles décrites ci-dessus. Le procédé est optimisé pour un rendement et une pureté élevés, impliquant souvent des systèmes automatisés pour le contrôle de la réaction et la purification du produit .
Analyse Des Réactions Chimiques
Types de réactions : L’isobutyryl-L-carnitine subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent la reconvertir en sa forme alcoolique.
Substitution : Elle peut subir des réactions de substitution nucléophile où le groupe isobutyryle est remplacé par d’autres groupes acyles.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Les nucléophiles tels que les amines ou les alcools peuvent être utilisés en conditions basiques.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés d’acylcarnitine, des acides carboxyliques et des alcools .
4. Applications de la recherche scientifique
L’this compound a plusieurs applications dans la recherche scientifique :
Comparaison Avec Des Composés Similaires
Butyrylcarnitine: Similar in structure but differs in the acyl group attached to L-carnitine.
Glutarylcarnitine: Another acylcarnitine with a different acyl group.
Hexanoyl-L-carnitine: Contains a longer acyl chain compared to isobutyryl-L-carnitine.
Uniqueness: this compound is unique due to its specific role in the metabolism of branched-chain amino acids and its involvement in diagnosing isobutyryl-CoA dehydrogenase deficiency. Its specific interactions with OCT1 also distinguish it from other acylcarnitines .
Propriétés
IUPAC Name |
(3R)-3-(2-methylpropanoyloxy)-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5/h8-9H,6-7H2,1-5H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCNOZRCYBNMEP-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70948420 | |
| Record name | 3-[(2-Methylpropanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70948420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25518-49-4 | |
| Record name | Isobutyrylcarnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25518-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyryl-1-carnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025518494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(2-Methylpropanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70948420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOBUTYRYLCARNITINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G962K8PXU5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of isobutyryl-L-carnitine in the body and how is it related to heart failure?
A1: this compound is a naturally occurring acylcarnitine involved in fatty acid metabolism. Research suggests its levels are significantly altered in heart failure patients. Specifically, elevated this compound levels have been associated with an increased probability of dilated cardiomyopathy (DCM), a type of heart failure. [, ]
Q2: Can this compound levels be used to predict the risk of death in heart failure patients?
A2: Studies have shown that low levels of isovaleryl-L-carnitine, another acylcarnitine, combined with high levels of oleoyl L-carnitine, are independently associated with a higher risk of mortality in heart failure patients. [, ] While this compound alone hasn't been directly linked to mortality in these studies, its role in differentiating heart failure etiologies warrants further investigation.
Q3: What is the connection between this compound and acrylamide toxicity?
A3: Research indicates that this compound is one of the metabolites significantly affected by acrylamide exposure in rats. While the exact mechanism needs further clarification, these findings suggest that acrylamide might disrupt lipid and energy metabolism, potentially contributing to its toxicity. [, ]
Q4: How does this compound interact with drug transporters, specifically OCT1?
A4: this compound has been identified as a potential biomarker for the organic cation transporter 1 (OCT1), primarily located in the liver. This transporter plays a crucial role in the uptake and elimination of various cationic drugs. [, , , , ]
Q5: Can you explain how this compound is used to assess drug-drug interactions?
A5: As this compound levels are influenced by OCT1 activity, it can serve as a biomarker to assess potential drug-drug interactions. If a drug inhibits OCT1, it could lead to increased this compound levels. Monitoring these levels can help evaluate the risk of such interactions during clinical trials. [, ]
Q6: What analytical methods are used to measure this compound levels?
A6: this compound levels can be accurately quantified using advanced analytical techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). [, , ]
Q7: Are there any specific challenges associated with the analysis of this compound?
A7: Analyzing this compound requires highly sensitive and specific methods, as it is present in low concentrations in biological samples. Accurate quantification demands robust sample preparation techniques and advanced analytical platforms like LC-HRMS or UHPLC-MS/MS. [, , ]
Q8: How is this compound involved in research on extracellular vesicles?
A8: Studies have detected this compound within extracellular vesicles, particularly those derived from urine. This suggests that these vesicles might play a role in transporting this compound and further investigations could provide insights into its function and potential as a biomarker. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


